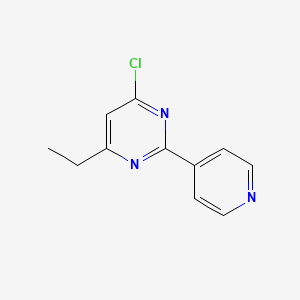

4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine

Description

4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine (molecular formula: C₁₁H₁₀ClN₃) is a substituted pyrimidine derivative characterized by a chlorine atom at position 4, an ethyl group at position 6, and a pyridin-4-yl moiety at position 2 of the pyrimidine ring. Its SMILES notation is CCC1=CC(=NC(=N1)C2=CC=NC=C2)Cl, and its InChIKey is BOXIBVHVFRRNDX-UHFFFAOYSA-N . Predicted physicochemical properties include a collision cross-section (CCS) of 146.2 Ų for the [M+H]+ adduct, suggesting moderate polarity . This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and receptor agonists .

Properties

IUPAC Name |

4-chloro-6-ethyl-2-pyridin-4-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c1-2-9-7-10(12)15-11(14-9)8-3-5-13-6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXIBVHVFRRNDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)C2=CC=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound exhibits potential as an anti-inflammatory, antiviral, and anticancer agent, making it a subject of interest in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it binds to the active site of collagen prolyl-4-hydroxylase, inhibiting its function and influencing various biochemical pathways relevant to disease progression. Additionally, this compound may inhibit enzymes involved in inflammatory and cancer pathways, contributing to its therapeutic effects.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy of pyrimidine derivatives. Various studies have shown that modifications to the pyrimidine core can significantly impact biological activity. For instance, the introduction of different substituents at specific positions on the pyrimidine ring can enhance potency against target enzymes or receptors.

| Compound | Substituent | IC50 (µM) | Biological Activity |

|---|---|---|---|

| 3b | - | 0.04 ± 0.09 | COX-2 Inhibition |

| 4b | - | 0.04 ± 0.02 | COX-2 Inhibition |

| 1 | Cyclopropylmethylamide | 72 nM | NAPE-PLD Inhibition |

Anti-inflammatory Activity

Research has shown that this compound exhibits significant anti-inflammatory properties. In vivo studies demonstrated that compounds with similar structures could inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators such as PGE2 . The inhibition rates observed were comparable to established anti-inflammatory drugs like indomethacin.

Antiviral Activity

The compound has also been investigated for its antiviral properties. It has shown effectiveness against viruses such as Zika and Dengue, with reported EC50 values indicating substantial inhibitory effects on viral replication . This positions it as a potential candidate for further development in antiviral therapies.

Anticancer Activity

In vitro studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. The compound has been found to induce apoptosis in various cancer cell lines and inhibit key kinases involved in tumor growth . For example, derivatives within this class have demonstrated selective inhibition against VEGFR and Aurora kinases, which are critical for cancer cell proliferation and survival.

Case Studies

Several case studies illustrate the compound's biological efficacy:

- Anti-inflammatory Study : A study evaluating the anti-inflammatory effects of pyrimidine derivatives reported that certain analogs exhibited over 40% inhibition in paw edema models compared to standard treatments .

- Antiviral Efficacy : In a comparative analysis of antiviral agents, a derivative similar to this compound was effective against ZIKV with an EC50 of approximately 2.4 µM .

- Cytotoxicity Assays : A series of cytotoxicity assays against various cancer cell lines revealed that compounds with structural similarities showed significant growth inhibition and increased apoptosis rates .

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including 4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine, exhibit notable antimicrobial properties. A study highlighted the synthesis of various pyrimidinone derivatives, which were evaluated for their antimicrobial efficacy against several bacterial strains. The results demonstrated that certain derivatives displayed significant activity, suggesting that similar modifications to this compound could yield potent antimicrobial agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrimidine derivatives have shown the ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway. In vitro studies have reported that specific pyrimidine compounds can suppress COX activity effectively, indicating that this compound may possess similar capabilities .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of pyrimidine derivatives is essential for optimizing their pharmacological properties. Modifications at various positions on the pyrimidine ring influence biological activity. For example, alterations in substituents at the 2 and 4 positions can significantly enhance potency against specific targets . This insight can guide future synthesis efforts aimed at developing more effective derivatives based on this compound.

Case Study 1: Antimicrobial Efficacy

A series of studies conducted on pyrimidinone derivatives demonstrated their effectiveness against resistant strains of bacteria. The synthesized compounds were screened for their minimum inhibitory concentrations (MICs), revealing that certain modifications led to enhanced antimicrobial activity compared to traditional antibiotics . This suggests that this compound could be a valuable candidate for further development in combating resistant infections.

Case Study 2: Anti-inflammatory Activity

In vivo studies assessing the anti-inflammatory potential of pyrimidine derivatives showed promising results in models of induced inflammation. Compounds exhibiting high COX inhibition were further evaluated for their ability to reduce edema and other inflammatory markers in animal models . These findings underscore the potential therapeutic applications of this compound in treating inflammatory diseases.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of 4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine with analogous compounds:

Physicochemical Properties

- Lipophilicity : Ethyl and isopropyl substituents (e.g., in the target compound and 4-chloro-6-isopropyl-2-(pyridin-2-yl)pyrimidine) increase logP values compared to methyl or hydrogen analogs .

- Solubility : Pyridinyl substituents (e.g., in the target compound) improve aqueous solubility relative to phenyl or alkyl groups due to hydrogen bonding with the nitrogen atom .

- Reactivity : The chlorine atom at position 4 is a common site for nucleophilic substitution, but electronic effects from pyridinyl or phenyl groups modulate reactivity. For example, electron-withdrawing pyridinyl groups enhance chloride displacement rates compared to electron-donating methyl groups .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine typically involves:

- Construction of a pyrimidine ring with ethyl substitution at position 6.

- Introduction of a chlorine atom at position 4 via chlorination.

- Attachment of the pyridin-4-yl group at position 2 through cross-coupling reactions such as Suzuki-Miyaura coupling.

These steps are often executed sequentially or in tandem to optimize yield and purity.

Detailed Preparation Steps

Synthesis of 2-amino-4-hydroxypyrimidine Intermediate

- A ketoester precursor (e.g., ethyl 3-oxopentanoate derivatives) is reacted with a guanidine derivative in a protic solvent such as ethanol.

- The reaction is typically conducted at reflux temperature (around 80–90°C) for 6–24 hours, commonly 16 hours.

- This yields a 2-amino-4-hydroxypyrimidine intermediate, which is isolated by conventional means and often used directly in the next step without further purification.

Chlorination to Obtain 4-chloro Derivative

- The 2-amino-4-hydroxypyrimidine is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

- This reaction is carried out at reflux temperature for 30 minutes to 8 hours, with 2 hours being typical.

- The chlorination replaces the hydroxyl group at position 4 with chlorine, yielding a 2-amino-4-chloropyrimidine derivative.

- The product is isolated and purified, often by recrystallization.

Introduction of the Pyridin-4-yl Group via Cross-Coupling

- The 2-amino-4-chloropyrimidine derivative undergoes Suzuki-Miyaura coupling with a pyridin-4-yl boronic acid or boronate ester.

- The reaction medium is usually a mixture of ethanol, water, and an organic solvent such as dimethoxyethane.

- Catalysts such as palladium tetrakistriphenylphosphine (Pd(PPh₃)₄) are employed under inert atmosphere.

- An inorganic base like sodium carbonate is used to facilitate the coupling.

- The reaction is conducted at reflux temperatures (~80–90°C) for 5–30 hours, often around 14 hours.

- The final product, this compound, is isolated by filtration and purified by recrystallization or chromatography.

Alternative Synthetic Routes and Variations

Nucleophilic Substitution: The chlorine atom at position 4 in the pyrimidine ring can be substituted by nucleophiles such as amines or alkoxides under controlled conditions (80–120°C) in solvents like DMF or THF, sometimes catalyzed by palladium for cross-coupling reactions.

Direct Coupling: In some approaches, the pyridin-4-yl group is introduced directly onto a 4-chloropyrimidine core using palladium-catalyzed cross-coupling reactions, streamlining the synthesis.

Chlorination Conditions: The chlorination step using POCl₃ can be performed neat or in solvents such as dichloromethane, with reaction times and temperatures optimized to maximize yield and minimize by-products.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature | Time | Solvent(s) | Yield / Notes |

|---|---|---|---|---|---|

| 2-amino-4-hydroxypyrimidine synthesis | Ketoester + guanidine derivative, reflux | ~80–90°C | 6–24 hours (typ. 16) | Ethanol | Intermediate, isolated or used crude |

| Chlorination | Phosphorus oxychloride (POCl₃) | Reflux (~100°C) | 0.5–8 hours (typ. 2) | Neat or DCM | 85–95% yield; forms 4-chloro derivative |

| Suzuki-Miyaura coupling | 2-amino-4-chloropyrimidine + pyridin-4-yl boronic acid, Pd catalyst, Na₂CO₃ base | Reflux (~80–90°C) | 5–30 hours (typ. 14) | Ethanol/water/dimethoxyethane | High yield; purified by recrystallization |

Research Findings and Optimization

The chlorination step using POCl₃ is critical for high yield and purity; reaction time and temperature must be carefully controlled to avoid over-chlorination or degradation.

The Suzuki-Miyaura coupling efficiency depends on catalyst choice, base, solvent system, and reaction atmosphere. Palladium tetrakistriphenylphosphine is effective, and aqueous-organic solvent mixtures improve solubility and reaction rates.

Alternative bases and solvents have been explored to improve environmental profiles and reduce costs without compromising yields.

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine?

The synthesis of pyrimidine derivatives typically involves nucleophilic substitution, coupling reactions, or cyclocondensation. For example:

- Nucleophilic substitution : The chlorine atom at position 4 can be replaced with nucleophiles (e.g., amines, alkoxides) under controlled conditions. Reaction optimization should consider temperature (80–120°C), solvent (DMF, THF), and catalysts (e.g., Pd for cross-coupling) .

- Pyridine-pyrimidine coupling : Suzuki-Miyaura coupling may link the pyridin-4-yl group to the pyrimidine core, requiring Pd catalysts and inert atmospheres .

Q. What safety protocols are critical when handling this compound?

Q. Which analytical techniques are essential for structural characterization?

- NMR spectroscopy : H and C NMR to confirm substituent positions and purity.

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Cross-validation : Compare NMR, IR, and MS data with computational predictions (e.g., DFT for C chemical shifts).

- Crystallographic analysis : Resolve ambiguities (e.g., tautomerism) via single-crystal X-ray diffraction .

- Isotopic labeling : Use N or H isotopes to trace bonding environments in complex cases .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR)?

- Systematic substitution : Synthesize analogs with variations at positions 4 (Cl), 6 (ethyl), and 2 (pyridinyl). Test bioactivity in receptor-binding assays (e.g., kinase inhibition) .

- In vitro assays : Use cell-based models (e.g., cancer cell lines) to correlate structural modifications with cytotoxicity or receptor affinity .

Q. How can computational methods predict reactivity and binding modes?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Validate with mutagenesis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.